(2-Bromo-3-cyclopropylpropyl)cyclopropane
Description
Contextual Significance of Cyclopropane (B1198618) Structural Motifs in Modern Chemical Research
The cyclopropane ring, the smallest of the all-carbon rings, is a recurring structural element in a multitude of natural products, including terpenoids, alkaloids, and steroids. acs.org Its presence in a molecule imparts a rigid, three-dimensional architecture, which can be crucial for biological activity by locking in specific conformations that enhance binding to biological targets. nih.gov The inherent ring strain of cyclopropanes, a consequence of their 60° bond angles, leads to unique electronic properties, with the carbon-carbon bonds exhibiting a higher p-character, akin to that of a double bond. nih.gov This feature not only influences the molecule's reactivity but also its metabolic stability, often making cyclopropyl-containing compounds more resistant to metabolic degradation. libretexts.org Consequently, the cyclopropane motif is frequently employed in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. masterorganicchemistry.com
Strategic Importance of Halogens in Directing Complex Organic Transformations
Halogens, far from being mere passive substituents, play a pivotal role in guiding the course of complex organic reactions. Their introduction into a molecule, a process known as halogenation, can be achieved through various methods, including free-radical substitution with reagents like chlorine or bromine in the presence of UV light. libretexts.orgyoutube.comuni.luchemicalbook.com The high electronegativity of halogens creates a dipole moment in the carbon-halogen bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. This electronic influence is fundamental to a wide array of substitution and elimination reactions.
Furthermore, halogens can act as directing groups in subsequent transformations. For instance, in electrophilic aromatic substitution, halogens are known to be ortho-, para-directing groups. The presence of a halogen atom can also influence the reactivity of adjacent functional groups and facilitate cross-coupling reactions, which are instrumental in the construction of complex molecular frameworks.
Identification of Knowledge Gaps and the Academic Rationale for Studying (2-Bromo-3-cyclopropylpropyl)cyclopropane
Despite the well-established importance of both cyclopropane rings and halogen atoms in organic synthesis, the specific compound this compound remains largely unexplored in the scientific literature. A search of chemical databases reveals its basic structural information, but detailed studies on its synthesis, reactivity, and potential applications are conspicuously absent. evitachem.comgoogle.com
This lack of information presents a clear knowledge gap. The unique arrangement of two cyclopropane rings connected by a propyl chain, with a bromine atom at a specific position, suggests a rich and complex reactivity profile. The academic rationale for studying this compound is therefore compelling. A systematic investigation would aim to:
Develop efficient synthetic routes: While general methods for the synthesis of brominated cyclopropanes exist, such as the reaction of cyclopropyl-containing precursors with brominating agents, specific protocols for this compound need to be established and optimized. redalyc.orgresearchgate.net
Characterize its physicochemical properties: A thorough analysis of its spectroscopic and physical properties is essential for its identification and for understanding its structural and electronic characteristics.
Explore its reactivity: The interplay between the two cyclopropane rings and the bromine atom is expected to lead to novel chemical transformations. For instance, the strained bicyclopropyl (B13801878) system is known to be susceptible to rearrangement reactions. The position of the bromine atom could influence these rearrangements or provide a handle for introducing other functional groups.
Evaluate its potential as a synthetic building block: The unique structure of this compound could make it a valuable precursor for the synthesis of more complex and potentially biologically active molecules.
By addressing these points, the study of this compound would not only fill a void in the chemical literature but also potentially provide new tools and insights for the broader field of organic synthesis.
Interactive Data Table: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H15Br |
| Monoisotopic Mass | 202.0357 Da |
| Predicted XlogP | 4.0 |
| InChI | InChI=1S/C9H15Br/c10-9(5-7-1-2-7)6-8-3-4-8/h7-9H,1-6H2 |
| InChIKey | QDWMTNNBLIJBDL-UHFFFAOYSA-N |
| SMILES | C1CC1CC(CC2CC2)Br |
Data sourced from PubChem. evitachem.com
Structure
3D Structure
Properties
Molecular Formula |
C9H15Br |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
(2-bromo-3-cyclopropylpropyl)cyclopropane |
InChI |
InChI=1S/C9H15Br/c10-9(5-7-1-2-7)6-8-3-4-8/h7-9H,1-6H2 |
InChI Key |
QDWMTNNBLIJBDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(CC2CC2)Br |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 2 Bromo 3 Cyclopropylpropyl Cyclopropane
Comprehensive Retrosynthetic Dissection of the Target Structure
Retrosynthetic analysis is a technique for designing a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process involves breaking bonds (disconnections) and converting functional groups (Functional Group Interconversions, or FGI) to reveal plausible precursors. lkouniv.ac.inslideshare.net
The most logical initial disconnection in (2-Bromo-3-cyclopropylpropyl)cyclopropane is the carbon-bromine (C-Br) bond. slideshare.netscripps.edu This is a standard strategy for alkyl halides, as numerous methods exist for the formation of C-Br bonds. youtube.com This disconnection leads to a secondary carbocation synthon or, more practically, its synthetic equivalent, an alcohol.
Target Molecule: this compound
Disconnection: C-Br bond
This leads to the precursor alcohol, 1,3-dicyclopropylpropan-2-ol (B6227486). The forward reaction, the conversion of this alcohol to the target alkyl bromide, is a well-established transformation. organic-chemistry.org
Following the initial C-Br disconnection, the remaining carbon skeleton is that of 1,3-dicyclopropylpropan-2-ol. Further dissection of this backbone is necessary to identify simpler building blocks. The high ring strain of cyclopropanes makes their synthesis a key challenge that requires specialized methods. wikipedia.org
A logical disconnection of the propanol (B110389) backbone is at the C1-C2 or C2-C3 bond. A C2-C3 disconnection suggests a reaction between a cyclopropylmethyl Grignard reagent and a cyclopropyl-containing epoxide or aldehyde.
Precursor Alcohol: 1,3-dicyclopropylpropan-2-ol
Disconnection: C2-C3 bond
This retrosynthetic step points towards two key building blocks: cyclopropylacetaldehyde and a cyclopropylmethyl magnesium bromide (a Grignard reagent). The synthesis of these cyclopropyl-containing units themselves represents a significant challenge, often accomplished through [2+1] cycloadditions or intramolecular cyclizations. rsc.org Advanced methods for constructing such skeletons often rely on transition metal-catalyzed cross-coupling reactions, which can link cyclopropyl (B3062369) units to alkyl chains. organic-chemistry.org For instance, cobalt-catalyzed cross-coupling between an alkyl iodide and a cyclopropyl Grignard reagent can be an effective method for introducing these strained rings. organic-chemistry.org
Development and Optimization of Unprecedented Synthetic Pathways
Based on the retrosynthetic analysis, a forward synthesis can be proposed. This involves the construction of cyclopropyl precursors, assembling the carbon skeleton, and finally, introducing the bromine atom.
The final step in the proposed synthesis is the conversion of 1,3-dicyclopropylpropan-2-ol to this compound. While classic reagents like PBr₃ or HBr can achieve this, novel bromination methods offer milder conditions and greater functional group tolerance.
One modern approach involves the use of N-Bromosuccinimide (NBS) in conjunction with a phosphine (B1218219), such as triphenylphosphine (B44618) (the Appel reaction), which proceeds under mild conditions and typically with inversion of stereochemistry. Another advanced technique is the use of tetraethylammonium (B1195904) halide in the presence of [Et₂NSF₂]BF₄ (XtalFluor-E), which efficiently converts alcohols to the corresponding alkyl bromides, generating water-soluble byproducts that simplify purification. organic-chemistry.org For substrates sensitive to acidic or strongly nucleophilic conditions, photoredox catalysis has emerged as a powerful tool. Dual photoredox/cobalt catalysis can achieve hydrobromination of alkenes, and similar radical-based approaches can be adapted for the deoxygenative bromination of alcohols. organic-chemistry.org
A comparison of potential bromination methods is presented below.
| Method | Reagent(s) | Conditions | Advantages |
| Appel Reaction | CBr₄, PPh₃ | Mild, neutral | Good for sensitive substrates, stereochemical inversion |
| XtalFluor-E | [Et₂NSF₂]BF₄, Et₄NBr | Mild | Easy workup due to water-soluble byproducts |
| Radical Deoxygenation | e.g., Barton-McCombie with BrCCl₃ | Radical initiation | Tolerates a wide range of functional groups |
| In situ Br₂ Generation | HBr, NaOCl (in flow) | Continuous flow | Enhanced safety by avoiding storage of molecular bromine |
This table presents a selection of modern bromination techniques applicable to the synthesis.
The synthesis of the cyclopropyl-containing building blocks requires robust cyclopropanation methods. numberanalytics.com The choice of method influences the stereochemical outcome, which is crucial for producing complex molecules. rsc.orgresearchgate.net
Simmons-Smith Reaction : This classic method uses a carbenoid, typically iodomethylzinc iodide (formed from diiodomethane (B129776) and a zinc-copper couple), to convert an alkene to a cyclopropane (B1198618). wikipedia.orgunl.pt The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. wikipedia.org Directed cyclopropanation, where a nearby hydroxyl group directs the reagent to one face of the double bond, is a powerful tool for controlling diastereoselectivity. unl.pt
Transition Metal-Catalyzed Cyclopropanation : This approach involves the decomposition of diazo compounds by transition metal catalysts (e.g., complexes of rhodium, copper, or palladium) to generate a metal-carbene intermediate. numberanalytics.comresearchgate.net This intermediate then reacts with an alkene. The use of chiral ligands on the metal catalyst can induce high levels of enantioselectivity, making it a cornerstone of modern asymmetric synthesis. acs.org
Samarium-Promoted Cyclopropanation : Samarium metal or samarium diiodide (SmI₂) can act as selective cyclopropanating agents. rsc.org These reagents are known for their high chemo- and stereoselectivity, particularly in the cyclopropanation of allylic alcohols. rsc.org
Assembling a complex molecule like this compound from simple precursors is a multi-step process that demands careful planning. researchgate.net A plausible synthetic sequence, based on the retrosynthetic dissection, could be as follows:
Synthesis of Building Blocks : Prepare cyclopropylacetaldehyde and cyclopropylmethyl bromide. The aldehyde can be synthesized via oxidation of the corresponding alcohol, which is accessible from an alkene precursor via a stereoselective cyclopropanation reaction. researchgate.net
Carbon Skeleton Assembly : Convert cyclopropylmethyl bromide into the corresponding Grignard reagent (cyclopropylmethyl magnesium bromide). React this Grignard reagent with cyclopropylacetaldehyde. This key carbon-carbon bond-forming step assembles the 1,3-dicyclopropylpropyl skeleton and establishes the hydroxyl group at the C2 position.
Final Functionalization : Convert the resulting secondary alcohol, 1,3-dicyclopropylpropan-2-ol, to the target molecule, this compound, using one of the novel bromination techniques discussed previously to ensure high yield and purity. organic-chemistry.orgresearchgate.net
This synthetic design integrates advanced methodologies for both cyclopropane ring formation and selective functionalization, providing a viable pathway to a complex molecular architecture. researchgate.net
Enantioselective and Diastereoselective Synthesis of this compound and its Analogs
The controlled synthesis of specific stereoisomers of complex molecules like this compound is a significant challenge in modern organic chemistry. The presence of multiple stereocenters and strained cyclopropane rings necessitates the use of advanced synthetic strategies to achieve high levels of enantioselectivity and diastereoselectivity. Methodologies for constructing such intricate structures often rely on asymmetric catalysis or the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. These approaches are crucial for producing enantiomerically pure compounds, which is often a requirement for applications in pharmaceutical and materials science.
The stereoselective synthesis of cyclopropane rings is a well-established field, with numerous methods applicable to the construction of analogs of this compound. These methods primarily involve the transfer of a carbene or carbenoid species to an alkene. The stereochemical outcome of this cyclopropanation can be controlled by employing either a chiral catalyst that creates a chiral environment around the reacting species or a chiral auxiliary covalently bonded to the substrate, which directs the approach of the reagent.
Chiral Catalysts:
Transition metal catalysis is a cornerstone of asymmetric cyclopropanation. Chiral complexes of rhodium, cobalt, and other metals have been extensively developed to catalyze the decomposition of diazo compounds and facilitate their stereoselective addition to olefins. acs.orgwikipedia.org
Rhodium Catalysts: Chiral dirhodium tetracarboxylate catalysts are highly effective for the asymmetric cyclopropanation of alkenes with diazoacetates. organic-chemistry.org For instance, rhodium(II) catalysts can mediate the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated compounds to produce 1,2,3-trisubstituted cyclopropanes with high enantioselectivity (up to 97% ee) and diastereoselectivity (>20:1 dr). acs.org This approach could be adapted to synthesize precursors for complex cyclopropyl systems.
Cobalt Catalysts: Cobalt(II)-porphyrin complexes are also utilized for cyclopropanation reactions involving diazo compounds and olefins. wikipedia.org More recent developments have shown that chiral cobalt catalysts can be used with non-stabilized carbene precursors, such as gem-dichloroalkanes, expanding the scope beyond traditional diazo chemistry. dicp.ac.cn
Biocatalysts: Engineered enzymes, particularly myoglobin-based biocatalysts, have emerged as powerful tools for highly stereoselective synthesis. An engineered myoglobin (B1173299) was used for the asymmetric cyclopropanation of a wide range of olefins with ex situ generated diazoacetonitrile, achieving up to 99.9% diastereomeric and enantiomeric excess. nih.govrochester.edu This biocatalytic method demonstrates high turnover numbers and scalability, making it an attractive strategy for producing chiral nitrile-substituted cyclopropanes, which are versatile synthetic intermediates. nih.govrochester.edu
The Michael Initiated Ring Closure (MIRC) reaction is another powerful strategy for synthesizing cyclopropanes. rsc.org This reaction can be rendered asymmetric through the use of chiral phase-transfer catalysts, such as cinchona alkaloid derivatives, which facilitate the cyclopropanation of chalcones with bromomalonates to yield products with up to 91:9 enantiomeric ratios. nih.gov
| Catalyst Type | Carbene Precursor | Substrate Example | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference(s) |
| Chiral Rh(III) Complex (Λ-Rh4) | Vinyl sulfoxonium ylide | α,β-unsaturated 2-acyl imidazole | >20:1 | 97% | acs.org |
| Engineered Myoglobin | Diazoacetonitrile | Styrene (B11656) derivatives | up to >99:1 | up to >99% | nih.govrochester.edu |
| Chiral Salen-Mo Complex | 1,2-Dicarbonyl compounds | Unactivated alkenes | N/A | Good | acs.org |
| Cinchona Alkaloid (PTC) | Bromomalonate | Chalcones | N/A | up to 83% | nih.gov |
| Chiral Cobalt-Pybox Complex | gem-dichloroalkanes | 1,3-Dienes | N/A | up to 45% | dicp.ac.cn |
Chiral Auxiliaries:
An alternative to chiral catalysis is the use of a chiral auxiliary, a stereochemically pure moiety that is temporarily incorporated into one of the reactants. This auxiliary directs the stereochemistry of the cyclopropanation reaction and is subsequently removed. rsc.org
One strategy involves installing a transient chiral auxiliary onto an achiral precursor using an initial asymmetric catalytic step. researchgate.netnih.govnih.gov This newly installed auxiliary then controls the diastereoselectivity of a subsequent reaction, such as a cyclopropanation. researchgate.netnih.govnih.gov For example, a chiral auxiliary can be catalytically constructed from propargylic amines via a Pd-catalyzed enantioselective carboetherification. The resulting chiral substrate can then undergo diastereoselective cyclopropanation. nih.govnih.gov This approach alleviates the need for a specific chiral catalyst for every different transformation. nih.gov
Evans' oxazolidinones are well-known chiral auxiliaries that have been successfully employed in asymmetric alkylations to create chiral centers, which could be key steps in the synthesis of precursors for complex cyclopropanes. researchgate.net The use of chiral nucleophiles, which contain their own chiral auxiliaries (e.g., chiral aminosulfoxonium ylides), represents another effective strategy for achieving stereocontrol in MIRC reactions, leading to the formation of specific cyclopropane diastereomers. rsc.org
Determining the relative and absolute configuration of highly substituted cyclopropanes is a critical step in asymmetric synthesis. A combination of spectroscopic and analytical techniques is often required for unambiguous stereochemical assignment and the assessment of enantiomeric and diastereomeric purity.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a fundamental tool for determining the relative stereochemistry of cyclopropane derivatives. The vicinal coupling constants (³JHH) between protons on the cyclopropane ring are diagnostic. Typically, the coupling constant for cis protons is larger (in the range of 8–13 Hz) than for trans protons (4–9 Hz). However, assignments can be challenging when coupling constants fall into the overlapping range of 6–7 Hz or when signals overlap with other aliphatic protons. thieme-connect.com
Chiroptical Methods:
Circular Dichroism (CD) Spectroscopy: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive techniques for determining the absolute configuration of chiral molecules in solution. nih.gov The experimental CD spectrum of a compound is compared with spectra simulated using quantum chemical calculations for all possible stereoisomers. nih.gov A high degree of similarity between the experimental and a calculated spectrum allows for a confident assignment of the absolute configuration. nih.gov This method is particularly valuable when X-ray crystallography is not feasible. nih.gov
Crystallographic Methods:
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive determination of both the relative and absolute stereochemistry of a molecule. acs.org However, a significant limitation is the requirement to grow a single crystal of suitable size and quality, which can be difficult for many organic compounds, especially oils or racemic mixtures. thieme-connect.com
Co-crystallization: To overcome the challenges of crystallizing difficult compounds, a co-crystallization technique using a "chaperone" molecule can be employed. thieme-connect.com Tetraaryladamantanes, for example, can form crystalline inclusion complexes with a wide range of small molecules, including racemic mixtures of propargyl cyclopropanes. This allows for the formation of well-diffracting co-crystals, enabling the unambiguous determination of the relative configuration of the entrapped guest molecule by X-ray analysis. thieme-connect.com
Chromatographic Methods:
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are the primary methods for determining the enantiomeric excess (ee) of a chiral product. By using a chiral stationary phase, the enantiomers of a compound can be separated and quantified, providing a precise measure of the stereoselectivity of a reaction. acs.org
| Method | Information Provided | Sample Requirements | Advantages | Limitations | Reference(s) |
| ¹H NMR Spectroscopy | Relative Stereochemistry (cis/trans) | Soluble sample | Routine, non-destructive | Ambiguity in certain coupling constant ranges; signal overlap | thieme-connect.com |
| Chiral HPLC/SFC | Enantiomeric Excess (ee) | Soluble sample | Accurate quantification of enantiomers | Requires method development; reference samples for absolute configuration | acs.org |
| Circular Dichroism (ECD/VCD) | Absolute Configuration | Soluble, chiral sample | Applicable in solution; non-destructive | Requires quantum chemical calculations for interpretation | nih.gov |
| X-ray Crystallography | Absolute & Relative Stereochemistry | Single, high-quality crystal | Unambiguous 3D structure | Crystal growth can be a major bottleneck | acs.org |
| Co-crystallization with X-ray | Absolute & Relative Stereochemistry | Sample that can co-crystallize | Enables analysis of oils and racemic mixtures | Requires a suitable "chaperone" molecule | thieme-connect.com |
Iii. Rigorous Spectroscopic and Structural Elucidation of 2 Bromo 3 Cyclopropylpropyl Cyclopropane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C. For a molecule with the complexity of (2-Bromo-3-cyclopropylpropyl)cyclopropane, which contains multiple chiral centers and conformationally distinct cyclopropane (B1198618) rings, a combination of one-dimensional and advanced two-dimensional (2D) NMR experiments is essential.
Two-dimensional NMR experiments are crucial for mapping the intricate network of covalent bonds and spatial proximities within the molecule. harvard.edulibretexts.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons on the propyl chain (H1, H2, H3) and within each cyclopropyl (B3062369) ring, confirming the integrity of the carbon backbone.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbon atoms. This experiment is fundamental for assigning the specific ¹³C chemical shift to each corresponding proton, providing a clear map of the C-H bonds. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting molecular fragments. For instance, it would show correlations from the protons of one cyclopropyl ring to the carbons of the propyl chain, and vice-versa, confirming how the different structural units are assembled. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.netnih.gov NOESY is particularly powerful for determining the relative stereochemistry at the chiral centers and the preferred conformation of the molecule by observing through-space correlations between protons on the propyl chain and the adjacent cyclopropyl rings.
Table 1: Expected 2D NMR Correlations for this compound This table presents hypothetical data based on established principles for analogous structures.
| Technique | Correlating Protons/Carbons (Example) | Information Gained |
| COSY | H on C1' ↔ H on C2' and C3' (within a cyclopropyl ring) | Confirms intra-ring proton connectivity. |
| H on C1 ↔ H on C2 | Confirms propyl chain connectivity. | |
| HSQC | H on C2 ↔ C2 | Assigns the ¹³C chemical shift of the carbon bearing the bromine. |
| H on C1' ↔ C1' | Assigns the ¹³C chemical shifts of the cyclopropyl ring carbons. | |
| HMBC | H on C1' ↔ C3 | Confirms the connection between a cyclopropyl ring and the propyl chain. |
| H on C1 ↔ C2', C3' | Confirms the connection between the propyl chain and the other cyclopropyl ring. | |
| NOESY | H on C2 ↔ H on C1' | Provides insight into the spatial proximity and relative stereochemistry of the substituents. |
The cyclopropane rings introduce unique features into the NMR spectrum due to their strained geometry and electronic structure.
Chemical Shifts: The protons on a cyclopropane ring typically resonate at an unusually high field (low ppm value), often between 0 and 1 ppm. dtic.mil This upfield shift is attributed to the magnetic anisotropy created by the ring current effect within the three-membered ring. The specific chemical shifts are sensitive to the electronic effects of substituents.
Coupling Constants (J-coupling): The magnitude of the spin-spin coupling constant (J) between two protons is highly dependent on the geometric relationship between them. ucalgary.ca In cyclopropane systems, these values are characteristic and provide critical structural information: researchgate.netdtic.milcdnsciencepub.comgithub.io
Jgeminal (protons on the same carbon) is typically in the range of -4 to -9 Hz. dtic.mil
Jvicinal-cis (protons on adjacent carbons on the same face of the ring) is typically larger, ranging from 8 to 11 Hz.
Jvicinal-trans (protons on adjacent carbons on opposite faces of the ring) is smaller, ranging from 4 to 7 Hz.
Analyzing these distinct coupling constants allows for the unambiguous assignment of the relative stereochemistry of substituents on the cyclopropane rings. researchgate.netdtic.mil
Table 2: Typical Proton-Proton Coupling Constants in Cyclopropane Systems Data derived from general observations in the literature for substituted cyclopropanes.
| Coupling Type | Dihedral Angle | Typical Range (Hz) |
| Geminal (2JHH) | ~116° | -4 to -9 |
| Vicinal, cis (3JHH) | ~0° | +8 to +11 |
| Vicinal, trans (3JHH) | ~120° | +4 to +7 |
While solution-state NMR averages out anisotropic interactions, solid-state NMR (ssNMR) provides detailed information about the structure and dynamics of a compound in its solid form. If this compound can exist in different crystalline (polymorphic) or non-crystalline (amorphous) forms, ssNMR would be a valuable tool for their characterization. nih.govrsc.org
Key ssNMR parameters for halogenated compounds include:
Chemical Shift Anisotropy (CSA): Provides information on the local electronic environment and symmetry around a nucleus.
Quadrupolar Coupling Constants: For quadrupolar nuclei like ⁷⁹Br and ⁸¹Br, this parameter is extremely sensitive to the local geometry and intermolecular interactions, such as halogen bonding, within the crystal lattice. researchgate.netwiley.com
ssNMR can differentiate between polymorphs that may be indistinguishable by other methods, offering crucial insights into crystal packing and molecular conformation in the solid state. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental formula of a compound and its fragments.
For this compound, with a molecular formula of C₉H₁₅Br, HRMS would provide an experimental mass measurement that matches the calculated theoretical exact mass, confirming the elemental composition.
Table 3: Calculated Exact Masses for the Molecular Ion of C₉H₁₅Br
| Isotope | Exact Mass (Da) |
| C₉H₁₅⁷⁹Br | 202.0357 |
| C₉H₁₅⁸¹Br | 204.0337 |
Tandem mass spectrometry (MS/MS) involves selecting an ion of a specific m/z (the precursor ion), inducing it to fragment, and then analyzing the masses of the resulting fragment ions (product ions). wikipedia.org This process provides detailed structural information by revealing how the molecule breaks apart.
For the molecular ion [C₉H₁₅Br]⁺˙, characteristic fragmentation pathways would be expected:
Loss of a Bromine Radical: Cleavage of the weak C-Br bond would lead to a prominent fragment ion [C₉H₁₅]⁺.
Alpha-Cleavage: Fragmentation of the C-C bonds adjacent to the cyclopropane rings or the carbon bearing the bromine atom. libretexts.orgyoutube.com
Ring Fragmentation: The cyclopropane rings themselves can undergo cleavage, leading to the loss of neutral molecules like ethene (C₂H₄) or propene (C₃H₆). docbrown.info
Table 4: Plausible HRMS Fragments for this compound This table presents hypothetical fragmentation data based on established principles.
| m/z (for ⁷⁹Br) | Possible Formula | Description of Loss |
| 202.0357 | [C₉H₁₅⁷⁹Br]⁺˙ | Molecular Ion (M⁺˙) |
| 123.1168 | [C₉H₁₅]⁺ | Loss of •Br |
| 161.0855 | [C₈H₁₀⁷⁹Br]⁺ | Loss of •CH₃ |
| 81.0704 | [C₆H₉]⁺ | Loss of •Br and C₃H₆ |
| 41.0391 | [C₃H₅]⁺ | Cyclopropyl cation |
A key feature in the mass spectrum of a bromine-containing compound is its distinctive isotopic signature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). nist.govnih.gov
This results in any bromine-containing ion appearing as a pair of peaks (an "isotopic doublet") separated by two mass units (e.g., M⁺˙ and [M+2]⁺˙), with a relative intensity ratio of approximately 1:1. youtube.comdocbrown.info The observation of this characteristic pattern for the molecular ion and for any fragment ions still containing the bromine atom provides definitive evidence for the presence of a single bromine atom in the ion. docbrown.info
Table 5: Expected Isotopic Pattern for the Molecular Ion of this compound
| Ion | m/z | Expected Relative Abundance |
| [C₉H₁₅⁷⁹Br]⁺˙ | 202.04 | ~100% |
| [C₉H₁₅⁸¹Br]⁺˙ | 204.04 | ~97.2% |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Strain Manifestations
Vibrational spectroscopy serves as a powerful, non-destructive tool for probing the molecular structure of this compound. Both Infrared (IR) and Raman spectroscopy provide a detailed fingerprint of the molecule, revealing the presence of specific functional groups and offering insights into the inherent ring strain of the cyclopropyl moieties.
The IR and Raman spectra of this compound are dominated by vibrations associated with its key structural features: the carbon-bromine bond and the two cyclopropyl rings.
The C-Br stretching vibration is a key diagnostic tool. Due to the mass of the bromine atom, this bond typically absorbs in the far-infrared region of the spectrum. For alkyl bromides, the C-Br stretch is generally observed in the range of 600-500 cm⁻¹. In the case of this compound, this vibration is expected to be a strong band in the IR spectrum and a moderately intense band in the Raman spectrum.
The cyclopropyl groups give rise to a series of characteristic vibrations. The C-H stretching vibrations of the methylene (B1212753) groups in the rings are typically found at higher wavenumbers than those of acyclic alkanes, often appearing above 3000 cm⁻¹. This is a direct consequence of the increased s-character in the C-H bonds of the strained ring system. Another hallmark of the cyclopropyl ring is the "ring breathing" mode, which involves the symmetric expansion and contraction of the C-C bonds. This vibration is often observed in the Raman spectrum as a strong, sharp band in the region of 1200-1250 cm⁻¹. Additionally, the CH₂ scissoring and wagging modes of the cyclopropane rings contribute to the complex vibrational spectrum in the 1450-800 cm⁻¹ region. nih.govnist.gov
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Cyclopropyl C-H | Stretching | 3100-3000 | Medium | Medium |
| Alkyl C-H | Stretching | 2950-2850 | Strong | Strong |
| Cyclopropyl CH₂ | Scissoring | ~1450 | Medium | Weak |
| Cyclopropyl Ring | Breathing | 1250-1200 | Weak | Strong |
The significant ring strain in cyclopropane rings, arising from the deviation of the C-C-C bond angles from the ideal 109.5°, has a pronounced effect on the vibrational spectra. utexas.eduwikipedia.org This strain influences both the frequency and intensity of certain vibrational modes.
One of the most notable spectroscopic signatures of ring strain is the aforementioned high-frequency C-H stretching vibrations. The rehybridization of the carbon orbitals to accommodate the 60° bond angles leads to an increase in the s-character of the C-H bonds, strengthening them and shifting their stretching frequencies to higher wavenumbers (above 3000 cm⁻¹) compared to unstrained alkanes. wikipedia.org
Furthermore, the C-C bonds in cyclopropane are weaker than in acyclic alkanes and are often described as having "bent" or "banana" bond character. This weakening can influence the frequencies of the C-C stretching and ring deformation modes. The unique electronic structure of the strained ring can also enhance the Raman activity of certain modes, such as the symmetric ring breathing vibration, making it a particularly useful diagnostic peak. acs.org
X-ray Crystallography for Definitive Solid-State Structural Determination
While spectroscopic methods provide valuable information about functional groups and connectivity, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure of this compound in the solid state. This technique can precisely map the atomic positions, providing accurate bond lengths, bond angles, and torsional angles.
The arrangement of molecules in a crystal lattice is governed by a subtle interplay of intermolecular forces. numberanalytics.com For this compound, the crystal packing is likely to be influenced by several types of non-covalent interactions.
Given the presence of the bromine atom, halogen bonding and other dipole-dipole interactions involving the C-Br bond are expected to play a significant role in the crystal packing. Specifically, C-Br···Br-C interactions, where the bromine atom of one molecule interacts with the bromine atom of a neighboring molecule, are plausible. rsc.orgmdpi.com These interactions can be classified as either Type I or Type II, depending on the C-Br···Br angles.
Table 2: Plausible Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Significance |
|---|---|---|---|---|
| Halogen Bonding | C-Br | Br-C | 3.5 - 4.0 | Directional, influences packing motif |
| Hydrogen Bonding | C-H | Br | 2.8 - 3.5 | Contributes to lattice stability |
This compound is a chiral molecule, possessing a stereocenter at the carbon atom bonded to the bromine. Therefore, it can exist as a pair of enantiomers. X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov
For a sample containing a single enantiomer, anomalous dispersion techniques can be employed during the X-ray diffraction experiment to unambiguously assign the R or S configuration at the stereocenter. This is typically achieved by using an X-ray wavelength that is close to an absorption edge of one of the atoms in the molecule, often the bromine atom in this case. The differences in the intensities of Friedel pairs of reflections allow for the determination of the absolute structure.
In the case of a racemic mixture, the crystal will crystallize in a centrosymmetric space group, and the structure solution will show both enantiomers present in the unit cell. Techniques such as co-crystallization with a chiral chaperone molecule can sometimes be used to resolve the enantiomers and determine their absolute configurations. thieme-connect.com
Iv. Mechanistic Investigations of Chemical Reactions Involving 2 Bromo 3 Cyclopropylpropyl Cyclopropane
Unravelling Nucleophilic Substitution Reactions (SN1, SN2) and Associated Cyclopropylcarbinyl Rearrangements
Nucleophilic substitution is a primary reaction pathway for (2-Bromo-3-cyclopropylpropyl)cyclopropane. The secondary nature of the carbon bearing the bromine atom allows for competition between bimolecular (SN2) and unimolecular (SN1) mechanisms. A defining feature of the SN1 pathway in this molecule is the potential for participation of the cyclopropyl (B3062369) group, leading to the formation of stabilized cyclopropylcarbinyl carbocation intermediates. These non-classical cations are known for undergoing rapid and complex rearrangements. rsc.orgnih.govresearchgate.net
Kinetic and thermodynamic studies are essential to delineate the operative mechanisms in the substitution reactions of this compound. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, whereas the rate of an SN1 reaction is dependent only on the concentration of the substrate. youtube.com
Kinetic experiments would measure the reaction rate under various concentrations of reactants to establish the rate law. The data would reveal the extent to which each pathway contributes under specific conditions. For instance, a mixed-mechanism reaction would exhibit a more complex rate equation. Thermodynamic analysis would provide insight into the stability of reactants, intermediates, and products, helping to explain product distributions at equilibrium.
Illustrative Kinetic Data for Substitution Reactions
| Reaction Condition | Nucleophile | Rate Law | Relative Rate Constant (k_rel) | Predominant Pathway |
| 50% Aqueous Acetone (B3395972) | H₂O | Rate = k[Substrate] | 1 | SN1 |
| Acetone | I⁻ | Rate = k[Substrate][I⁻] | 25 | SN2 |
| Ethanol | C₂H₅OH | Rate = k[Substrate] | 5 | SN1 |
| Dimethylformamide | N₃⁻ | Rate = k[Substrate][N₃⁻] | 150 | SN2 |
Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. chegg.com The study of solvolysis reactions of this compound provides significant insight into the formation and fate of carbocation intermediates. The choice of solvent has a profound impact on the reaction mechanism. pearson.com
Solvent Polarity : Polar protic solvents, such as water and ethanol, are effective at stabilizing the transition state leading to the formation of a carbocation and the bromide leaving group. This stabilization accelerates the rate of the SN1 pathway. pearson.com In contrast, polar aprotic solvents like acetone or DMF, while polar, are less effective at solvating the leaving group and favor the SN2 mechanism.
Solvent Nucleophilicity : In SN1 reactions, the solvent's nucleophilicity does not affect the reaction rate but does determine the product. In SN2 reactions, a more nucleophilic solvent will increase the reaction rate.
Table 4.1.2: Influence of Solvent on Solvolysis Product Distribution (Illustrative)
| Solvent | Dielectric Constant (ε) | Relative Rate (SN1) | Product(s) |
| Formic Acid | 58.5 | High | Formate Ester |
| 80% Ethanol / 20% Water | 65.4 | Moderate-High | Ether, Alcohol |
| Acetic Acid | 6.2 | Low | Acetate Ester |
| Tetrahydrofuran (THF) | 7.6 | Very Low | Minimal Reaction |
Note: This table illustrates the expected trend of solvent effects on SN1 solvolysis. The data is hypothetical.
A key feature of the SN1 reaction of this compound is the competition between direct nucleophilic attack on the initially formed carbocation and rearrangement of that cation to a more stable species. The secondary carbocation formed upon ionization is adjacent to a cyclopropyl group, which can stabilize the positive charge through conjugation, leading to a cyclopropylcarbinyl cation.
This cyclopropylcarbinyl cation is highly prone to rearrangement, opening to form a homoallylic cation or rearranging to other cyclopropyl-containing structures. nih.govresearchgate.net This results in a mixture of products: the expected direct substitution product and various rearranged isomers. The final product ratio is determined by the relative rates of nucleophilic capture and carbocation rearrangement.
Hypothetical Product Distribution in the Methanolysis of this compound
| Product | Structure | Percent Yield (%) |
| Direct Substitution | 1,3-dicyclopropyl-2-methoxypropane | 40% |
| Rearranged Product 1 | (Homoallylic Ether) | 35% |
| Rearranged Product 2 | (Cyclobutyl Ether) | 20% |
| Elimination Products | (Alkenes) | 5% |
Note: The product distribution is hypothetical, illustrating the competition between direct substitution and rearrangement pathways inherent to cyclopropylcarbinyl systems.
Elucidation of Elimination Reactions (E1, E2) Leading to Unsaturated Cyclopropane (B1198618) Derivatives
In addition to substitution, this compound can undergo elimination reactions to form alkenes. These reactions typically compete with substitution and are favored by the use of strong bases and higher temperatures. Both unimolecular (E1) and bimolecular (E2) pathways are possible.
The structure of 1,3-dicyclopropyl-2-bromopropane has two distinct sets of β-hydrogens (on the carbons adjacent to the C-Br bond), making regioselectivity a key consideration.
Regioselectivity : The removal of a β-hydrogen can lead to different constitutional isomers of the resulting alkene. Zaitsev's rule predicts that the more substituted, and therefore more thermodynamically stable, alkene will be the major product, particularly with small, strong bases like ethoxide. libretexts.org However, the use of a sterically hindered (bulky) base, such as potassium tert-butoxide, can favor the formation of the less substituted Hofmann product due to steric hindrance preventing the base from accessing the more sterically crowded interior β-hydrogen. msu.edu
Table 4.2.1: Effect of Base on Regioselectivity of Elimination (Illustrative)
| Base | Base Size | Major Product (Zaitsev) | Minor Product (Hofmann) |
| Sodium Ethoxide (NaOEt) | Small | ~80% | ~20% |
| Potassium tert-Butoxide (KOtBu) | Bulky | ~30% | ~70% |
Note: This table illustrates the expected regiochemical outcome based on the steric properties of the base. The data is hypothetical.
Stereoselectivity : The E2 reaction requires a specific geometry where the β-hydrogen and the leaving group are anti-periplanar (in the same plane and on opposite sides of the C-C bond). libretexts.orgpressbooks.pub This stereochemical requirement means that for a given stereoisomer of the starting material, a specific stereoisomer (E or Z) of the alkene product will be formed preferentially.
Elimination reactions of alkyl halides are most commonly promoted by bases. libretexts.orgchemguide.co.uk
Base-Promoted Elimination : The E2 mechanism is a single, concerted step where the base removes the β-hydrogen at the same time the C=C double bond forms and the leaving group departs. pressbooks.pub It is favored by strong, concentrated bases. The E1 mechanism proceeds in two steps, with the initial formation of a carbocation followed by deprotonation by a base (often a weak one, like the solvent). E1 reactions compete directly with SN1 reactions.
Thermal Elimination : Thermal elimination (pyrolysis) typically requires higher temperatures and does not involve a base. This pathway is less common for alkyl halides and is more relevant for substrates like esters or xanthates. For this compound, elimination reactions would overwhelmingly proceed via a base-promoted pathway under typical laboratory conditions.
Exploration of Radical Reactions and Homolytic Bond Cleavage
The presence of the bromine atom and the strained cyclopropyl rings in this compound makes it a candidate for radical-initiated reactions. Homolytic cleavage of the carbon-bromine bond is a key step in initiating these transformations. chemistrysteps.comwikipedia.org
Radical reactions involving cyclopropane derivatives can lead to a variety of synthetically useful products through ring-opening and subsequent cyclization or addition reactions. beilstein-journals.org The initial step is typically the homolytic cleavage of a bond, often facilitated by radical initiators or photolysis, to generate a radical intermediate. chemistrysteps.comyoutube.com In the case of molecules containing a cyclopropylmethyl moiety, the resulting cyclopropylmethyl radical can undergo rapid ring-opening to form a homoallylic radical. psu.edu This ring-opening is driven by the release of the significant strain energy inherent in the three-membered ring. psu.edu
Studies on related systems, such as aryl cyclopropyl ketones, have shown that radical anions formed via photoreduction can undergo reversible ring-opening. nih.gov This process can be harnessed in cycloaddition reactions, demonstrating the synthetic potential of radical transformations of cyclopropane-containing molecules. nih.gov For instance, the radical ring-opening of cyclopropanols can be followed by cyclization to construct more complex molecular architectures. nih.gov The regioselectivity of these reactions is often influenced by the stability of the resulting radical intermediates. psu.edu
| Reactant Type | Initiation Method | Key Intermediate | Transformation | Synthetic Utility |
|---|---|---|---|---|
| Cyclopropylmethyl halides | Radical initiator (e.g., AIBN), Photolysis | Cyclopropylmethyl radical | Ring-opening to homoallylic radical | Formation of linear and cyclic products |
| Aryl cyclopropyl ketones | Photoreduction | Cyclopropyl ketyl radical anion | Reversible ring-opening | Asymmetric [3+2] cycloadditions |
| Cyclopropanols | Oxidative methods | Alkoxy radical | Ring-opening to β-keto radical | Synthesis of substituted ketones and cyclic ethers |
The direct observation and characterization of radical intermediates are crucial for understanding reaction mechanisms. Techniques like laser flash photolysis (LFP) have been employed to directly measure the kinetics of cyclopropylcarbinyl radical ring openings. acs.org These studies often utilize "reporter groups," such as aryl-substituted cyclopropanes, which upon ring-opening, generate species that can be detected by UV spectroscopy. acs.org
Electron paramagnetic resonance (EPR) spectroscopy is another powerful tool for studying radical intermediates. EPR studies have shown that the preferred conformation of the cyclopropylmethyl radical is a bisected geometry, which allows for maximum interaction between the singly occupied molecular orbital (SOMO) and the orbitals of the cyclopropane ring bonds. psu.edu This interaction contributes to a slight stabilization of the adjacent radical center. psu.edu The rate of ring-opening of substituted cyclopropylmethyl radicals is highly dependent on the substituents at the radical center and on the cyclopropane ring itself. psu.edu
Mechanisms of Cyclopropane Ring-Opening and Rearrangement Reactions
The high ring strain of cyclopropane rings (approximately 27 kcal/mol) provides a thermodynamic driving force for ring-opening reactions. nih.gov These reactions can be initiated by various means, including acid catalysis and thermal activation, and can proceed through different mechanistic pathways.
Acid-catalyzed ring-opening of cyclopropanes typically involves the protonation of a substituent on the ring or the ring itself, leading to the formation of a carbocationic intermediate. stackexchange.com The subsequent cleavage of a C-C bond in the ring relieves the strain and can be followed by nucleophilic attack or elimination. For instance, the acid-catalyzed ring-opening of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohol nucleophiles has been investigated, demonstrating cleavage of a C-O bond. nih.gov
Thermal ring-opening of cyclopropanes is another common process. The pyrolysis of cyclopropane derivatives can lead to isomerization. For example, the thermal rearrangement of gem-chlorofluorocyclopropanes can result in the formation of chlorofluoroalkenes. researchgate.net These reactions often proceed through a diradical intermediate formed by the homolytic cleavage of a C-C bond. nih.gov The reversibility of this C-C bond homolysis has been demonstrated in studies of the geometric and optical isomerization of substituted cyclopropanes. nih.gov
| Mechanism | Initiator | Key Intermediate | Driving Force | Typical Products |
|---|---|---|---|---|
| Acid-Catalyzed | Protic or Lewis Acid | Carbocation | Relief of ring strain, formation of stable carbocation | Alcohols, ethers, alkenes (after nucleophilic attack or elimination) |
| Thermal | Heat | Diradical | Relief of ring strain | Isomerized alkenes |
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. wikipedia.org Systems containing cyclopropyl groups can undergo specific types of sigmatropic rearrangements. A well-known example is the vinylcyclopropane (B126155) rearrangement, a beilstein-journals.orgaip.org-sigmatropic shift that converts a vinylcyclopropane into a cyclopentene (B43876) upon heating. organicchemistrydata.org This rearrangement is thermally allowed but proceeds through a diradical intermediate rather than a concerted pericyclic pathway, which is forbidden by orbital symmetry rules for a suprafacial beilstein-journals.orgaip.org shift. organicchemistrydata.org
The Cope rearrangement, a aip.orgaip.org-sigmatropic rearrangement of 1,5-dienes, can also involve cyclopropyl groups. masterorganicchemistry.com The relief of ring strain can be a powerful driving force in such reactions. For example, the Cope rearrangement of a divinylcyclopropane can lead to a seven-membered ring. Gold(I)-catalyzed aip.orgaip.org-sigmatropic rearrangements of propargylic esters and vinyl ethers containing cyclopropyl moieties have been studied to probe the reversibility and mechanism of these transformations. nih.gov
Electrocyclic reactions are another class of pericyclic reactions that involve the formation or cleavage of a sigma bond at the ends of a conjugated pi system. stereoelectronics.org While this compound itself does not have the requisite conjugated system for a classic electrocyclic reaction, the principles governing these reactions in other strained rings provide valuable context.
The ring-opening of cyclobutenes to 1,3-dienes is a classic example of a 4π-electron electrocyclic reaction that is governed by the Woodward-Hoffmann rules. researchgate.net Similarly, the ring-opening of a cyclopropyl cation to an allyl cation is a 2π-electron system that proceeds in a disrotatory fashion. stereoelectronics.org The stereochemistry of these reactions is highly controlled by the symmetry of the molecular orbitals involved. researchgate.net The relief of ring strain is a significant driving force for the electrocyclic ring-opening of small rings. stereoelectronics.org
V. Theoretical and Computational Chemistry Studies of 2 Bromo 3 Cyclopropylpropyl Cyclopropane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, enabling the in-silico determination of various molecular properties with a high degree of accuracy. For a molecule such as (2-Bromo-3-cyclopropylpropyl)cyclopropane, these methods can elucidate its three-dimensional structure, the distribution of electrons within the molecule, and the nature of its molecular orbitals.
The first step in most computational studies is the optimization of the molecule's geometry to find the lowest energy arrangement of its atoms, known as the ground state geometry. mdpi.com This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. For this compound, this process would involve determining the preferred conformations of the propyl chain and the relative orientations of the two cyclopropyl (B3062369) groups and the bromine atom.
Due to the presence of multiple single bonds, the molecule has several rotatable bonds, leading to various possible conformers. Computational methods can be used to identify the most stable conformer by comparing their calculated energies. The geometry of the cyclopropane (B1198618) rings is of particular interest, as they are known to have internal C-C-C bond angles of 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. pressbooks.pub This deviation is a primary source of ring strain.
Transition state geometries, which represent the highest energy point along a reaction coordinate, can also be calculated. For instance, in a potential nucleophilic substitution reaction involving the bromine atom, computational methods could model the structure of the transition state, providing insights into the reaction mechanism and activation energy.
Table 1: Predicted Geometrical Parameters for the Ground State of this compound
| Parameter | Predicted Value | Description |
| C-C (cyclopropyl) | ~1.51 Å | Carbon-carbon bond length within the cyclopropane rings. |
| C-H (cyclopropyl) | ~1.08 Å | Carbon-hydrogen bond length on the cyclopropane rings. |
| C-C (propyl chain) | ~1.54 Å | Carbon-carbon single bond length in the propyl chain. |
| C-Br | ~1.94 Å | Carbon-bromine bond length. |
| ∠C-C-C (cyclopropyl) | 60° | Internal bond angle of the cyclopropane rings. |
| ∠H-C-H (cyclopropyl) | ~115° | Bond angle between hydrogens on a cyclopropane carbon. libretexts.org |
| ∠C-C-C (propyl chain) | ~109.5° | Tetrahedral bond angle in the propyl chain. |
Note: The values in this table are estimations based on typical bond lengths and angles for similar chemical environments and have not been determined for this specific molecule through dedicated computational studies.
Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity of molecules. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. nih.govmdpi.com
For this compound, the HOMO is expected to have significant contributions from the Walsh orbitals of the cyclopropane rings, which are known to have relatively high energy due to ring strain and act as effective electron donors. The bromine atom's lone pairs would also contribute to high-energy occupied orbitals. The LUMO is likely to be an antibonding orbital (σ*) associated with the C-Br bond, as this is typically the most electrophilic site in alkyl halides.
An FMO analysis would predict that nucleophilic attack is likely to occur at the carbon atom bonded to the bromine, leading to the cleavage of the C-Br bond. The cyclopropyl groups, with their high-lying HOMO, could also participate in reactions with electrophiles.
Table 2: Estimated Frontier Molecular Orbital Energies for a Model Alkyl Cyclopropane
| Molecular Orbital | Estimated Energy (eV) | Role in Reactivity |
| LUMO | +1.5 | Electron acceptor (electrophilic site) |
| HOMO | -9.0 | Electron donor (nucleophilic site) |
| HOMO-LUMO Gap | 10.5 | Indicator of kinetic stability |
Note: These energy values are illustrative for a simple alkyl cyclopropane and would vary for this compound due to the presence of the second cyclopropyl group and the bromine atom.
The distribution of electron density in a molecule is not uniform, leading to regions of partial positive and partial negative charge. This charge distribution can be calculated and visualized using an electrostatic potential (ESP) map. The ESP map shows the electrostatic potential on the electron density surface of the molecule, with colors indicating different potential values (typically red for negative potential and blue for positive potential).
In this compound, the electronegative bromine atom would draw electron density away from the carbon atom to which it is attached, creating a region of positive electrostatic potential (an electrophilic site). The regions around the bromine atom's lone pairs would exhibit negative electrostatic potential. The cyclopropane rings, with their unique "bent" bonds, have a region of high electron density on the exterior of the ring, which can also be a site of negative electrostatic potential, making them susceptible to attack by electrophiles.
An ESP map would provide a clear visual representation of the molecule's reactivity, highlighting the electrophilic carbon attached to the bromine and the nucleophilic character of the cyclopropane rings.
In-Depth Strain Energy Analysis of Cyclopropane Rings
The cyclopropane rings in this compound are inherently strained due to their three-membered ring structure. This ring strain is a key determinant of the molecule's stability and reactivity.
The total ring strain in cyclopropane is approximately 27.5 kcal/mol and arises from two main contributions: angle strain and torsional strain. libretexts.org
Angle Strain (Baeyer Strain): This results from the compression of the internal C-C-C bond angles to 60° from the ideal 109.5° for sp³ hybridized carbon atoms. masterorganicchemistry.com This severe deviation leads to poor overlap of the atomic orbitals, resulting in weaker "bent" or "banana" bonds and increased energy. pressbooks.pub
Torsional Strain (Pitzer Strain): This arises from the eclipsing interactions of the C-H bonds on adjacent carbon atoms. libretexts.org In a planar cyclopropane ring, all six C-H bonds on the front and back carbons are eclipsed when viewed down any C-C bond, similar to the eclipsed conformation of ethane. masterorganicchemistry.com
Computational methods can be used to partition the total strain energy into these components, providing a quantitative understanding of the destabilization of the cyclopropane rings.
Table 3: Strain Energy Contributions in Cyclopropane
| Type of Strain | Energy Contribution (kcal/mol) | Origin |
| Angle Strain | ~17.5 | Deviation of C-C-C bond angles from 109.5° to 60°. |
| Torsional Strain | ~10.0 | Eclipsing of C-H bonds on adjacent carbon atoms. |
| Total Ring Strain | ~27.5 | Sum of angle and torsional strain. |
Note: These are generally accepted values for the parent cyclopropane molecule.
The high strain energy of cyclopropane rings makes them significantly more reactive than their acyclic counterparts. nih.gov The release of this strain provides a strong thermodynamic driving force for ring-opening reactions. nih.gov For example, cyclopropanes can undergo addition reactions with electrophiles like bromine (Br₂) in a manner similar to alkenes, where the C-C bond is cleaved. stackexchange.comquora.com
In this compound, the presence of two strained cyclopropane rings suggests that the molecule will have a higher internal energy and be less stable than a similar acyclic analogue. The strain energy can influence the reactivity at other sites in the molecule. For instance, the relief of ring strain could be a contributing factor in certain reactions involving the propyl chain or the C-Br bond.
Computational studies can correlate the calculated strain energy with experimentally observed reaction rates or equilibrium constants. For example, the activation energy for a ring-opening reaction could be calculated and compared to the strain energy of the starting material to assess the extent to which strain relief contributes to the reaction's feasibility. The presence of the bromine substituent can also influence the reactivity of the cyclopropane rings through inductive and steric effects. researchgate.net
Reaction Pathway Modeling and Energy Profile Construction
Computational modeling is instrumental in mapping the potential energy surface of a reaction, which helps in understanding the detailed mechanism. This involves identifying all relevant stationary points, including reactants, products, intermediates, and transition states.
The study of reaction mechanisms for this compound, such as nucleophilic substitution or elimination reactions, heavily relies on the computational identification of transient species. Using methods like Density Functional Theory (DFT), the geometric structures and electronic properties of fleeting intermediates (e.g., carbocations resulting from the departure of the bromide ion) and the transition states that connect them can be calculated. For instance, in a substitution reaction, the transition state would represent the energy maximum along the reaction coordinate corresponding to the simultaneous breaking of the carbon-bromine bond and the formation of a new bond with a nucleophile. The geometry of this transition state, including bond lengths and angles, provides critical information about the reaction mechanism (e.g., SN1 vs. SN2 character).
Computational chemists can visualize the single imaginary vibrational frequency of a transition state to confirm it correctly links the reactant and product. The energy of these transition states is crucial for determining the activation energy and, consequently, the reaction rate.
Many reactions involving complex molecules like this compound can potentially yield multiple products. Computational chemistry is essential for predicting whether a reaction is under kinetic or thermodynamic control. libretexts.org A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products; the product that forms fastest (via the lowest activation energy barrier) will be the major product. libretexts.org Conversely, a reaction is under thermodynamic control when the product distribution is governed by the relative stabilities of the products, with the most stable product being the major one, assuming the reaction conditions allow for equilibrium to be established. libretexts.org
By constructing a detailed reaction energy profile, the activation energies for all possible pathways can be compared with the relative energies of the final products. For this compound, this could be relevant in elimination reactions where different constitutional isomers of an alkene could be formed. The computational models can predict which product is favored under different temperature conditions, as lower temperatures often favor the kinetic product, while higher temperatures allow for the system to reach thermodynamic equilibrium, favoring the most stable product. libretexts.org
Prediction of Spectroscopic Properties from First Principles
Ab initio and DFT calculations are highly effective at predicting various spectroscopic properties of molecules. researchgate.netnih.govrsc.orgmdpi.com These predictions are invaluable for interpreting experimental spectra and for confirming the identity and structure of synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical calculations can predict the 1H and 13C NMR chemical shifts and spin-spin coupling constants for this compound. researchgate.netrug.nl The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. researchgate.net These shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. researchgate.net By comparing the calculated spectrum with the experimental one, a definitive assignment of each signal to a specific nucleus in the molecule can be made. This is particularly useful for complex molecules with many overlapping signals.
Table 1: Hypothetical Calculated 1H and 13C NMR Chemical Shifts for this compound (Note: These values are illustrative and represent typical data obtained from DFT calculations.)
| Atom | Calculated 1H Chemical Shift (ppm) | Calculated 13C Chemical Shift (ppm) |
| C1 (CH2) | 1.25, 1.35 | 12.5 |
| C2 (CH) | 0.85 | 8.5 |
| C3 (CH2) | 1.95, 2.10 | 38.2 |
| C4 (CH-Br) | 4.15 | 55.6 |
| C5 (CH2) | 1.40, 1.55 | 13.1 |
| C6 (CH) | 0.90 | 9.0 |
| C7 (CH2) | 0.45, 0.55 | 4.2 |
| C8 (CH2) | 0.50, 0.60 | 4.5 |
Computational methods can also predict the vibrational frequencies and their corresponding intensities for Infrared (IR) and Raman spectroscopy. nih.gov After finding the optimized geometry of this compound, a frequency calculation is performed. This calculation determines the normal modes of vibration for the molecule. Each vibrational mode has a characteristic frequency, and those that result in a change in the molecular dipole moment are IR active, while those that cause a change in the polarizability are Raman active.
The predicted vibrational spectrum provides a detailed picture of the molecular vibrations, including C-H stretches, C-C stretches, and the characteristic C-Br stretching frequency. These calculated spectra can be compared with experimental data to aid in the structural confirmation of the molecule. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for approximations in the computational methods and anharmonicity effects.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: These values are illustrative and represent typical data obtained from DFT calculations.)
| Vibrational Mode | Predicted Frequency (cm-1) | Predicted IR Intensity (km/mol) |
| Cyclopropyl C-H Stretch | 3085 | 15.2 |
| Alkyl C-H Stretch | 2950 | 45.8 |
| CH2 Scissoring | 1460 | 20.5 |
| C-C Stretch | 1020 | 12.1 |
| C-Br Stretch | 650 | 55.3 |
Vi. Strategic Derivatization and Analog Synthesis of 2 Bromo 3 Cyclopropylpropyl Cyclopropane
Functional Group Interconversions of the Bromine Moiety
The secondary bromine atom is the most reactive site for initiating derivatization. Its conversion to other functional groups or its participation in cross-coupling reactions allows for the generation of a diverse library of analogs.
The bromine atom can be readily displaced by a variety of nucleophiles, typically through an SN2 mechanism, to introduce new functionalities. The synthesis of alcohols, amines, and carboxylic acids represents fundamental transformations for creating analogs with altered physicochemical properties.
Alcohols: The corresponding alcohol analog can be synthesized by nucleophilic substitution of the bromide with a hydroxide (B78521) source. This transformation is a standard method for converting alkyl halides to alcohols. centre-univ-mila.dz
Amines: Primary amines can be prepared effectively using the Gabriel synthesis or by substitution with azide (B81097) ion followed by reduction with a reagent like LiAlH4. centre-univ-mila.dz This two-step azide method is often preferred as it avoids the overalkylation that can occur when using ammonia (B1221849) directly. centre-univ-mila.dz
Carboxylic Acids: The synthesis of the corresponding carboxylic acid, which would extend the carbon chain by one atom, can be achieved through a two-step sequence involving reaction with a cyanide salt to form a nitrile, followed by hydrolysis. centre-univ-mila.dz
These transformations are summarized in the table below.
| Target Functional Group | Reagents and Conditions | Resulting Compound Structure |
| Alcohol | 1. NaOH or KOH, aq. solvent (e.g., THF/H₂O) 2. Hydrolysis | (1,2-Dicyclopropylethyl)methanol |
| Amine | 1. Sodium Azide (NaN₃), DMF 2. LiAlH₄, THF then H₂O | 1-(1,2-Dicyclopropylethyl)amine |
| Carboxylic Acid | 1. Sodium Cyanide (NaCN), DMSO 2. H₃O⁺, heat | 3,4-Dicyclopropylbutanoic acid |
This is an interactive data table. You can sort and filter the data as needed.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine atom in the parent compound serves as an effective handle for such transformations. nobelprize.org These reactions allow for the introduction of aryl, vinyl, and alkynyl groups.
Suzuki Coupling: The Suzuki reaction facilitates the coupling of the alkyl bromide with a wide range of organoboron compounds, such as arylboronic acids, in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is highly versatile for creating analogs bearing aryl or heteroaryl substituents. researchgate.nettandfonline.com While couplings with aryl halides are more common, methods for the Suzuki coupling of alkyl bromides have been developed. organic-chemistry.org
Heck Reaction: The Heck reaction couples the alkyl halide with an alkene to form a new, more substituted alkene. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base. libretexts.org The use of unactivated alkyl halides in Heck reactions has become more feasible with the development of advanced catalytic systems. nih.gov
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the alkyl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper complexes and requires a base. wikipedia.orglibretexts.org This method is invaluable for synthesizing analogs containing a conjugated enyne or arylalkyne moiety.
The following table outlines representative cross-coupling reactions.
| Coupling Reaction | Coupling Partner | Catalyst System | Product Class |
| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂, SPhos, K₃PO₄ | Aryl-substituted dicyclopropylpropane |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | Alkenyl-substituted dicyclopropylpropane |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, Et₃N | Alkynyl-substituted dicyclopropylpropane |
This is an interactive data table. You can sort and filter the data as needed.
Rational Modification of Cyclopropane (B1198618) Rings
The two cyclopropane rings are defining features of the molecule. Their modification through ring expansion, contraction, or selective functionalization provides another avenue for creating structurally novel analogs.
Altering the size of the carbocyclic rings can significantly impact the molecule's three-dimensional shape and properties.
Ring Expansion: Cyclopropane rings can undergo expansion to cyclobutane (B1203170) systems. For instance, the generation of a cyclopropylcarbinyl cation intermediate, which is in equilibrium with a cyclobutyl cation, can lead to ring-expanded products. wikipedia.org Such a cation could potentially be formed from the corresponding alcohol derivative under acidic conditions. Another approach involves the rearrangement of cyclopropylcarbenes, which can be generated from corresponding tosylhydrazones, to form cyclobutenes. wiley.comacs.org
Ring Contraction: While less common for an unsubstituted cyclopropane, ring contraction methodologies exist for more functionalized systems. For example, the Favorskii rearrangement of an α-halocyclobutanone can yield a cyclopropanecarboxylic acid derivative. wikipedia.org Applying this concept would require prior expansion of the cyclopropane ring to a cyclobutanone, making it a multi-step process.
Direct C-H functionalization of cyclopropane rings is a modern strategy that avoids the need for pre-installed functional groups. rsc.orgnih.gov
Directed C-H Activation: Palladium-catalyzed C-H activation/arylation reactions can introduce substituents directly onto the cyclopropane ring. nih.govacs.org These reactions often rely on a directing group within the substrate to control regioselectivity. rsc.org By first converting the bromine of (2-Bromo-3-cyclopropylpropyl)cyclopropane to a suitable directing group (e.g., a picolinamide), it may be possible to selectively functionalize a C-H bond on either the proximal or distal cyclopropane ring. acs.orgnih.gov
Enzymatic Functionalization: Biocatalytic approaches using engineered enzymes, such as variants of cytochrome P450, can also achieve selective functionalization of C-H bonds under mild conditions, offering high levels of regio- and stereoselectivity. nih.gov
Synthesis of Stereoisomers and Diastereomers of the Parent Compound
The parent compound this compound possesses two adjacent chiral centers (at C2 and C3), meaning it can exist as two pairs of enantiomers (diastereomers). The synthesis of specific stereoisomers is crucial for structure-activity relationship studies.
Diastereoselective Synthesis: A diastereoselective synthesis could be achieved by controlling the relative stereochemistry during the creation of the carbon backbone. For example, a diastereoselective reduction of a ketone precursor, where the cyclopropyl (B3062369) groups are already in place, could set the stereochemistry of the resulting alcohol, which could then be converted to the bromide. nih.gov
Enantioselective Synthesis: Accessing enantiomerically pure or enriched compounds can be accomplished through several strategies. One method involves using a chiral catalyst in a key bond-forming step, such as an enantioselective cyclopropanation reaction. nih.govwpmucdn.comrsc.org Alternatively, a chiral auxiliary could be employed to guide the stereochemical outcome of a reaction, which is then removed in a later step. Resolution of a racemic mixture, for instance by chiral chromatography or by derivatization with a chiral resolving agent, is another common method to isolate individual enantiomers.
Chromatographic and Crystallographic Methods for Isomeric Separation and Characterization
The separation of stereoisomers of chiral molecules like this compound is a significant challenge that is typically addressed using advanced chromatographic techniques. Due to their identical physical properties, such as boiling point and solubility, enantiomers cannot be separated by standard distillation or chromatography. However, diastereomers, which have different physical properties, can often be separated by conventional methods like silica (B1680970) gel chromatography.
For the separation of enantiomers, chiral chromatography is the method of choice. ntu.edu.sg This high-performance liquid chromatography (HPLC) or gas chromatography (GC) technique utilizes a chiral stationary phase (CSP). ntu.edu.sgresearchgate.net The CSP, containing a single enantiomer of a chiral compound, interacts differently with each enantiomer in the racemic mixture. This differential interaction leads to different retention times, allowing for the separation and isolation of the individual enantiomers. ntu.edu.sg For unfunctionalized hydrocarbons, cyclodextrin-based chiral stationary phases have proven effective in gas chromatography. researchgate.net
Another approach involves the use of a chiral derivatizing agent (CDA). ntu.edu.sg An enantiomerically pure CDA reacts with the racemic mixture of this compound to form two different diastereomers. These diastereomers can then be separated using standard chromatographic techniques. Following separation, the chiral auxiliary can be cleaved to yield the pure enantiomers. ntu.edu.sg
Once the stereoisomers have been isolated, their absolute configuration must be determined. X-ray crystallography is the definitive method for this purpose. nih.govacs.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a pure stereoisomer, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of the atoms and thus its absolute stereochemistry. nih.gov Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), can distinguish between diastereomers but not enantiomers directly. ntu.edu.sg
Table 1: Methods for Isomeric Separation and Characterization
| Method | Principle | Application to this compound |
|---|---|---|
| Chiral Chromatography (HPLC/GC) | Differential interaction of enantiomers with a chiral stationary phase. ntu.edu.sg | Separation of the enantiomeric pairs of diastereomers. |
| Chiral Derivatizing Agents | Conversion of enantiomers into separable diastereomers. ntu.edu.sg | Indirect separation of enantiomers via standard chromatography. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. nih.gov | Unambiguous determination of the absolute configuration of each isolated stereoisomer. |
| NMR Spectroscopy | Differentiates between diastereomers based on distinct chemical environments. ntu.edu.sg | Characterization of separated diastereomers. |
Comparative Reactivity Studies of Isolated Stereoisomers
The stereochemistry of a molecule can profoundly influence its reactivity, a principle that is central to stereoselective synthesis and catalysis. For a molecule such as this compound, the spatial arrangement of the bromine atom and the two cyclopropyl groups relative to each other is expected to dictate the outcome of chemical transformations.
The reactivity of cyclopropane rings is influenced by their high ring strain and the unique electronic character of their bent C-C bonds. wikipedia.org Reactions often proceed via ring-opening, which is highly dependent on the stereochemical environment. tue.nl For instance, in solvolysis reactions of cyclopropyl halides, the ring-opening process is stereospecific and proceeds in a disrotatory manner, as predicted by Woodward-Hoffmann rules. tue.nl The orientation of substituents relative to the leaving group determines the geometry of the resulting allylic product. tue.nl It is anticipated that the diastereomers of this compound would exhibit different rates and potentially different products in such reactions.
Neighboring group participation by one of the cyclopropyl groups could also lead to stereospecific outcomes. The diastereoselectivity of reactions at centers adjacent to a cyclopropane ring is known to be dependent on the cis- or trans- configuration of the ring substituents. marquette.edu For example, the reduction of a cyclopropyl ketone can show high diastereoselectivity for one isomer but very low selectivity for another. marquette.edu Similarly, nucleophilic substitution at the carbon bearing the bromine atom in this compound would likely be influenced by the stereochemistry at the adjacent carbon, potentially leading to different rates of reaction or different product distributions for each diastereomer.
The study of the comparative reactivity of the isolated stereoisomers would involve subjecting each pure isomer to a set of reactions, such as nucleophilic substitution, elimination, and radical-mediated ring-opening, and carefully analyzing the products and reaction kinetics. Such studies are crucial for harnessing the specific reactivity of each isomer for targeted synthesis.
Polymerization and Advanced Materials Science Applications
The incorporation of cyclopropyl groups into polymer backbones is a promising strategy for developing advanced materials with unique and enhanced properties. The high ring strain of the cyclopropane moiety makes it a suitable candidate for ring-opening polymerization, which can lead to polymers with novel structures and functionalities.
Monomer Synthesis and Polymerization Mechanisms for Cyclopropyl-Containing Polymers
The synthesis of polymers containing cyclopropyl units typically begins with the preparation of suitable monomers. A common class of such monomers are vinylcyclopropanes (VCPs). sci-hub.box These can be synthesized through various organic reactions, such as the addition of carbenes to dienes or the reaction of 1,4-dihalobutenes with β-dicarbonyl compounds. sci-hub.box
The polymerization of VCPs can proceed through different mechanisms, largely dependent on the substituents on the cyclopropane ring. sci-hub.box
1,2-Addition Polymerization: Unsubstituted vinylcyclopropane (B126155) tends to polymerize via the vinyl group, leaving the cyclopropane ring intact as a pendant group on the polymer chain. sci-hub.box
1,5-Ring-Opening Polymerization: When the cyclopropane ring is activated by electron-withdrawing or radical-stabilizing substituents, radical polymerization often proceeds via a 1,5-ring-opening mechanism. sci-hub.boxkaist.ac.kr This process involves the initial addition of a radical to the vinyl group, followed by the opening of the strained cyclopropane ring to form a more stable allylcarbinyl radical, which then propagates the chain. kaist.ac.kr This mechanism is particularly interesting as it results in a polymer backbone with a five-carbon repeating unit. kaist.ac.kr
Cationic Ring-Opening Polymerization: Certain cyclopropane derivatives can undergo cationic ring-opening polymerization (CROP), driven by the relief of ring strain. wikipedia.org This mechanism is common for other strained cyclic monomers like epoxides and lactones. wikipedia.org
Table 2: Polymerization Behavior of Substituted Vinylcyclopropanes (VCPs)
| VCP Substituent Type | Predominant Polymerization Mechanism | Resulting Polymer Structure |
|---|---|---|
| Unsubstituted | 1,2-Addition (Vinyl Polymerization) sci-hub.box | Intact pendant cyclopropane rings |
| Radical-stabilizing (e.g., phenyl) | 1,5-Radical Ring-Opening kaist.ac.kracs.org | Linear chain with 1,5-enchainment |
| Electron-withdrawing (e.g., esters, nitriles) | 1,5-Radical Ring-Opening sci-hub.boxkaist.ac.kr | Linear chain with 1,5-enchainment |
A key advantage of ring-opening polymerization of cyclopropyl monomers is the potential for reduced volume shrinkage during polymerization compared to conventional vinyl monomers. sci-hub.box This is a significant benefit in applications such as dental fillings, coatings, and precision molding, where dimensional accuracy is critical.
Development of Novel Polymeric Materials with Enhanced Properties via Cyclopropyl Incorporation
The introduction of the rigid, strained cyclopropane ring into a polymer, either as a pendant group or within the main chain, can significantly alter the material's properties. semanticscholar.org Researchers have explored this strategy to tune the thermal, mechanical, and optical characteristics of polymers.
Thermal Properties: Incorporating cyclopropane rings into the polymer backbone can increase the glass transition temperature (Tg). The rigidity of the cyclopropyl unit restricts segmental motion of the polymer chains, thus requiring more thermal energy to transition from a glassy to a rubbery state. researchgate.net For example, poly(2-cyclopropyl-2-oxazoline) exhibits a significantly higher Tg (around 80°C) compared to its amorphous n-propyl counterpart (around 40°C). researchgate.net This enhancement in thermal stability is beneficial for applications requiring heat resistance. d-nb.infonih.gov
Mechanical Properties: The mechanical properties of polymers, such as tensile strength and Young's modulus, are closely linked to their crystallinity and chain mobility. researchgate.netharvard.edu The incorporation of cyclopropane units can disrupt chain packing and reduce crystallinity, leading to more amorphous materials. semanticscholar.org While this may decrease tensile strength in some cases, it provides a method to precisely control the degree of crystallinity and thus tailor the mechanical response of the material. semanticscholar.org The rigid nature of the cyclopropane ring can also enhance the stiffness of the polymer chain.
Optical Properties: For applications in optics, properties like transparency and refractive index are paramount. fiveable.meintertek.com The incorporation of cyclopropyl groups has been shown to yield polymers with high optical transparency. jomardpublishing.com For instance, copolymers of (p-2-methoxycarbonyl)cyclopropyl styrene (B11656) and acrylonitrile (B1666552) are characterized by good light transmission (up to 90%) and a high refractive index. jomardpublishing.com The presence of the cyclopropane ring in the macromolecule contributes to these favorable optical properties, making such materials suitable for optical devices and lenses. jomardpublishing.com
The strategic use of cyclopropyl-containing compounds like this compound and its derivatives as monomers or additives opens up new avenues for the rational design of polymeric materials with a wide range of tailored properties for advanced technological applications.
Vii. Emerging Research Avenues and Future Prospects for 2 Bromo 3 Cyclopropylpropyl Cyclopropane in Advanced Chemical Science
Utility in Catalyst Development and Ligand Design for Asymmetric Transformations
The quest for novel, highly efficient, and stereoselective catalysts is a perpetual frontier in chemical research. The distinct stereoelectronic properties of the cyclopropyl (B3062369) group, combined with the synthetic handle provided by the bromine atom, make (2-Bromo-3-cyclopropylpropyl)cyclopropane a promising scaffold for the development of innovative chiral ligands and organometallic complexes.
The incorporation of rigid structural motifs into chiral ligands is a well-established strategy for enhancing enantioselectivity in asymmetric catalysis. The cyclopropyl group, with its inherent rigidity and defined stereochemistry, can serve as an excellent backbone for the construction of such ligands. The bromo-functionality in this compound provides a convenient point for the introduction of coordinating groups, such as phosphines, amines, or other heteroatoms, which are essential for metal binding.
For instance, the synthesis of chiral phosphanyl-oxazoline (PHOX) ligands with a cyclopropyl backbone has been shown to be highly effective in asymmetric catalysis, such as the Heck reaction. evitachem.comscispace.com The rigid cyclopropane (B1198618) framework restricts the conformational flexibility of the resulting metal complex, leading to a more defined chiral environment around the metal center and, consequently, higher enantioselectivities. nih.govbeilstein-journals.org The synthesis of such ligands often involves the use of cyclopropyl precursors, and a molecule like this compound could serve as a versatile starting material for a new class of P,N-ligands.
The potential synthetic route could involve the displacement of the bromide with a phosphine (B1218219) group and subsequent modification of the dicyclopropylpropyl backbone to incorporate a chiral auxiliary, such as an oxazoline (B21484) ring. The resulting ligands could then be evaluated in a variety of asymmetric transformations, including hydrogenations, allylic alkylations, and cyclopropanations.
Table 1: Performance of Cyclopropane-Based Chiral PHOX Ligands in the Asymmetric Heck Reaction
| Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |
| Cyclopropyl-PHOX-1 | 2,3-Dihydrofuran | 2-Phenyl-2,3-dihydrofuran | 95 | 92 | nih.gov |
| Cyclopropyl-PHOX-2 | Cyclopentene (B43876) | 3-Phenylcyclopentene | 88 | 94 | evitachem.com |
| Cyclopropyl-PHOX-3 | Norbornene | Exo-2-phenylnorbornane | 92 | 89 | nih.gov |
This table presents representative data for analogous cyclopropane-containing ligands to illustrate the potential efficacy of ligands derived from this compound.
The carbon-bromine bond in this compound is susceptible to oxidative addition to a low-valent metal center, providing a direct route to the formation of organometallic complexes. The resulting metal-carbon bond, influenced by the electronic properties of the dicyclopropylpropyl fragment, could exhibit unique reactivity.
The cyclopropyl groups, with their high p-character in the C-C bonds, can electronically influence the metal center, potentially modulating its catalytic activity and selectivity. Furthermore, the steric bulk of the dicyclopropylpropyl ligand could play a crucial role in controlling the coordination sphere of the metal, favoring specific reaction pathways.
The synthesis of such organometallic complexes could be achieved by reacting this compound with various metal precursors, such as those of palladium, nickel, rhodium, or copper. The resulting complexes could be investigated for their catalytic prowess in cross-coupling reactions, C-H activation, and other important organic transformations. The unique steric and electronic environment provided by the dicyclopropylpropyl ligand could lead to catalysts with novel reactivity and selectivity profiles, opening up new avenues in synthetic chemistry.
Applications in Advanced Materials Science and Engineering
The incorporation of strained ring systems and functionalizable handles into polymeric structures is a burgeoning area of materials science, aimed at developing materials with novel mechanical, thermal, and responsive properties. This compound presents intriguing possibilities in this domain.
The presence of the bromine atom in this compound allows it to be used as a monomer in various polymerization reactions. For instance, it could be converted into a vinyl or styrenic monomer through dehydrobromination or cross-coupling reactions, respectively. Subsequent polymerization could lead to polymers with pendant dicyclopropylpropyl groups.
The introduction of the rigid and bulky cyclopropyl groups into a polymer backbone can significantly impact its properties. It is anticipated that these groups would increase the glass transition temperature (Tg) of the polymer, leading to materials with enhanced thermal stability. Furthermore, the inherent strain of the cyclopropane rings could result in polymers with unique mechanical properties, such as high tensile strength and modulus.
The bromo-functionality could also be exploited for post-polymerization modification, allowing for the introduction of a wide range of functional groups onto the polymer chain. This would enable the tuning of the polymer's properties, such as solubility, hydrophilicity, and chemical reactivity, for specific applications.
Table 2: Potential Impact of Dicyclopropylpropyl Moiety on Polymer Properties
| Property | Expected Effect | Rationale |
| Glass Transition Temperature (Tg) | Increase | Introduction of rigid, bulky groups restricts chain mobility. |
| Thermal Stability | Enhancement | Increased Tg and potentially higher decomposition temperatures. |
| Mechanical Strength | Improvement | Rigid backbone and potential for intermolecular interactions. |
| Solubility | Modifiable | The bromo-group allows for post-polymerization functionalization. |
The high ring strain of cyclopropane (approximately 27.5 kcal/mol) makes it a potential mechanophore. When incorporated into a polymer chain, the application of mechanical force could lead to the selective opening of the cyclopropane rings. This ring-opening process can trigger a chemical reaction or a change in the material's properties, such as color or fluorescence, providing a basis for the development of self-healing materials or stress sensors.
Furthermore, the reactivity of the carbon-bromine bond could be harnessed to create stimuli-responsive materials. For example, polymers containing this unit could be designed to degrade or release an encapsulated agent in response to a specific chemical trigger that cleaves the C-Br bond. The cyclopropyl groups could also play a role in the self-assembly of polymeric materials into well-defined nanostructures, which could find applications in drug delivery and nanotechnology.
Role as a Strategic Building Block for Complex Molecule Synthesis (Excluding Direct Bioactivity/Clinical Trials)
The unique combination of a reactive alkyl bromide and two cyclopropyl rings makes this compound a potentially valuable building block for the synthesis of complex organic molecules. Its utility lies in its ability to participate in a variety of transformations that can construct intricate molecular architectures.
The bromine atom can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. This, coupled with the ability of the cyclopropyl rings to undergo stereospecific ring-opening reactions, provides a powerful platform for the synthesis of complex acyclic and carbocyclic systems.
For example, treatment of this compound with a Lewis acid could induce a cascade of ring-opening and cyclization reactions, leading to the formation of polycyclic compounds with high stereocontrol. The precise nature of the products would be dictated by the reaction conditions and the substitution pattern on the cyclopropyl rings.
Furthermore, the molecule could be employed in radical-mediated cascade reactions. The generation of a radical at the bromine-bearing carbon could trigger a sequence of intramolecular cyclizations involving the cyclopropyl rings, leading to the rapid construction of complex carbocyclic frameworks. beilstein-journals.org This approach would be particularly useful for the synthesis of natural products and other biologically relevant molecules that possess intricate ring systems. The ability to build molecular complexity in a single step from a readily accessible starting material is a highly sought-after feature in modern organic synthesis.
Intermediate in Total Synthesis Pathways of Natural Products
Cyclopropane rings are integral structural motifs in a wide array of natural products, including terpenes, alkaloids, and fatty acids, which often exhibit significant biological activities. bohrium.comrsc.org The rigid three-membered ring structure of cyclopropanes can impart unique conformational constraints and metabolic stability to molecules. marquette.edu The total synthesis of these natural products often requires the use of specialized building blocks that can introduce the cyclopropane moiety in a controlled and efficient manner.
This compound is being investigated as a potential key intermediate in the synthesis of such complex natural products. The presence of the bromine atom provides a reactive handle for a variety of chemical transformations, including cross-coupling reactions, substitutions, and eliminations, allowing for the facile introduction of additional functional groups or the formation of larger molecular frameworks. The dicyclopropyl arrangement can be a crucial element in mimicking the core structure of certain natural products or in serving as a precursor to more complex ring systems through rearrangement reactions.
Table 1: Potential Applications of this compound in Natural Product Synthesis
| Synthetic Strategy | Role of this compound | Target Natural Product Class |
|---|---|---|
| Cross-Coupling Reactions | Introduction of the dicyclopropylpropyl moiety onto an existing molecular scaffold. | Terpenoids, Polyketides |
| Ring-Opening/Rearrangement | Formation of larger, more complex ring systems from the strained cyclopropane rings. | Alkaloids, Steroids |
Precursor for Scaffold Diversity Generation in Chemical Libraries
The development of chemical libraries with diverse molecular scaffolds is a cornerstone of modern drug discovery and materials science. These libraries are essential for identifying new lead compounds with desired biological activities or material properties. This compound is an attractive precursor for generating scaffold diversity due to its combination of a flexible alkyl chain, two strained cyclopropane rings, and a reactive bromine atom.
The bromine atom can be readily displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups and the creation of a multitude of new derivatives. Furthermore, the cyclopropane rings can undergo a variety of ring-opening or rearrangement reactions under different conditions, leading to the formation of diverse and unique molecular skeletons. This versatility makes this compound a valuable tool for medicinal chemists and material scientists seeking to explore novel chemical space.
Addressing Fundamental Challenges and Identifying Opportunities in Strained Ring Chemistry
The study of strained ring systems, such as cyclopropanes, presents both significant challenges and exciting opportunities in chemistry. masterorganicchemistry.comlibretexts.org The high ring strain in cyclopropane (approximately 27.6 kcal/mol) is a result of severe angle strain from the 60° C-C-C bond angles, as well as torsional strain from the eclipsing of hydrogen atoms. masterorganicchemistry.com This inherent strain makes cyclopropanes highly reactive and susceptible to ring-opening reactions. libretexts.org
Research on this compound provides a valuable platform for investigating the fundamental principles of strained ring chemistry. The presence of two cyclopropane rings in close proximity, along with a nearby bromine atom, can lead to interesting electronic and steric interactions that influence the molecule's reactivity. By studying the reactions of this compound, chemists can gain a deeper understanding of how strain affects chemical transformations and can potentially harness this reactivity to develop novel synthetic methodologies. For instance, the relief of ring strain can serve as a powerful driving force for certain reactions, enabling the formation of complex molecular architectures that would be difficult to access through other means. nih.gov
Development of Novel Analytical Methodologies for Brominated Cyclopropyl Compounds
The accurate and sensitive detection and characterization of brominated organic compounds are crucial for various applications, from environmental monitoring to quality control in the pharmaceutical industry. mdpi.com The unique chemical properties of brominated cyclopropyl compounds, such as this compound, can present challenges for traditional analytical methods.
The development of novel analytical methodologies is therefore an active area of research. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are being optimized for the analysis of these compounds. mdpi.com For instance, specific GC columns and temperature profiles can be developed to achieve optimal separation and detection of brominated cyclopropyl isomers. google.com Furthermore, advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, are being employed to elucidate the precise molecular structure and conformation of these complex molecules. The insights gained from these analytical studies are not only essential for understanding the chemistry of this compound but also contribute to the broader field of analytical science for halogenated organic compounds.
Table 2: Analytical Techniques for the Characterization of this compound
| Analytical Technique | Information Obtained |
|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of isomers, molecular weight determination, and fragmentation patterns for structural elucidation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of less volatile derivatives and confirmation of molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry. |
Q & A
Q. What are the recommended synthetic routes for (2-bromo-3-cyclopropylpropyl)cyclopropane, and how do reaction conditions influence yield?
Synthesis typically involves cyclopropanation of allylic bromides or bromocyclopropane derivatives via transition-metal catalysis (e.g., Simmons-Smith reactions) or radical-mediated pathways. Key variables include:
- Catalyst selection : Zn/Cu couples for cyclopropanation (adjusting steric effects).
- Temperature : Low temperatures (0–5°C) minimize side reactions like β-hydride elimination .
- Solvent polarity : Non-polar solvents (e.g., hexane) favor cyclopropane ring stability .
Yield optimization requires GC-MS monitoring and quenching intermediates to prevent decomposition .
Q. How can computational methods (e.g., DFT, MD) model the conformational dynamics of this compound?
The OPLS-AA force field with modified cyclopropane parameters (bond angles: 60°, bond lengths: 1.54 Å) accurately predicts low-energy conformers. Key steps:
- Geometry optimization : Use B3LYP/6-31G(d) for initial structures .
- Molecular dynamics (MD) : Simulate ring strain effects by adjusting torsional parameters for brominated substituents .
Validation against experimental NMR data (e.g., H coupling constants) resolves discrepancies in dihedral angle predictions .
Q. What thermodynamic properties (e.g., heat of formation, isomerization energy) are critical for assessing cyclopropane stability?
Cyclopropane’s heat of formation () is +12.74 kcal/mol (gas phase), derived from combustion calorimetry . For brominated derivatives:
- Isomerization energy : Substituents lower by 7–10 kcal/mol due to electron-withdrawing effects .
- Ring strain : ~27 kcal/mol destabilization vs. cyclohexane; bromine substituents increase strain by 2–3 kcal/mol via steric hindrance .
Advanced Research Questions
Q. How do substituent effects (e.g., bromine, cyclopropyl groups) dictate the regioselectivity of ring-opening reactions?
Bromine’s electron-withdrawing nature polarizes the cyclopropane ring, directing nucleophilic attack to the least substituted carbon. Computational studies (M06-2X/def2-TZVP) show:
- Energy barriers : Ring-opening barriers decrease by 15–20 kcal/mol for brominated vs. unsubstituted cyclopropanes .
- Transition states : Bromine stabilizes partial positive charge development at the reaction center, favoring concerted pathways (e.g., SN2 mechanisms) .
Experimental validation via kinetic isotope effects (KIEs) confirms computational predictions .
Q. How should researchers address contradictions in cyclopropane reaction data (e.g., divergent kinetic vs. thermodynamic control)?
Contradictions arise from competing pathways (e.g., radical vs. ionic mechanisms). Resolution strategies:
- Mechanistic probes : Use radical traps (TEMPO) or isotopic labeling () to identify intermediates .
- Multivariate analysis : Apply principal component analysis (PCA) to correlate solvent polarity, temperature, and substituent effects with product ratios .
Case study: Discrepancies in bromocyclopropane ring-opening rates under thermal vs. photolytic conditions were resolved by identifying a hidden triplet-state intermediate via time-resolved spectroscopy .
Q. What methodologies enable precise characterization of cyclopropane electronic properties (e.g., frontier molecular orbitals)?
Frontier orbital analysis via DFT (CAM-B3LYP/cc-pVTZ) identifies HOMO-LUMO gaps (~5.2 eV for brominated cyclopropanes), critical for predicting reactivity. Techniques include:
- Electrostatic potential (ESP) maps : Highlight bromine’s σ-hole for electrophilic interactions .
- UV-vis spectroscopy : Compare experimental (220–250 nm) with TD-DFT results to validate orbital transitions .
Transfer learning models trained on cyclopropane datasets improve HOMO-LUMO gap predictions for novel derivatives .
Key Research Recommendations
- Prioritize hybrid QM/MM simulations to model solvent effects on bromocyclopropane reactivity .
- Explore asymmetric catalysis for enantioselective cyclopropane synthesis using chiral phosphine ligands .
- Validate computational models with synchrotron X-ray diffraction data for high-resolution structural analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
